Brivudine

Descripción general

Descripción

Brivudine, also known by its trade name Brivudin, is an antiviral medication primarily used for the treatment of herpes zoster, commonly known as shingles . It is an oral thymidine analogue indicated for the early treatment of acute herpes zoster in immunocompetent adults .

Synthesis Analysis

Brivudine is synthesized from simple, achiral starting materials in three steps . The synthesis process uses cheap beta-thymidine as initial material, and includes formylation of beta-thymidine and DMF-DMA, heating with acetic acid to form ring, and final reaction with hydrobromic acid to open the ring to obtain brivudine .Molecular Structure Analysis

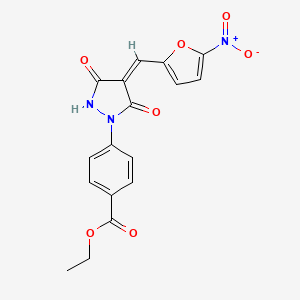

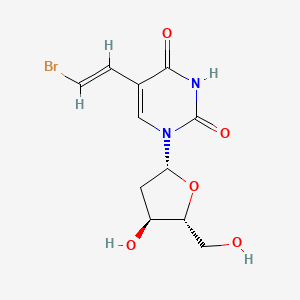

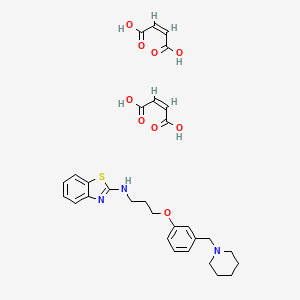

The molecular formula of Brivudine is C11H13BrN2O5 . Its molecular weight is 333.13 g/mol . The structure of Brivudine includes a bromovinyl group attached to a deoxyuridine molecule .Chemical Reactions Analysis

Brivudine resembles the nucleoside thymidine, a building block used in DNA synthesis . When Brivudine is taken up by infected cells, it is incorporated into the growing viral DNA chain by the viral enzyme DNA polymerase .Physical And Chemical Properties Analysis

Brivudine has a molecular weight of 333.13 g/mol and a molecular formula of C11H13BrN2O5 . The exact mass is 332.00 .Aplicaciones Científicas De Investigación

Treatment of Herpes Zoster

Brivudine has been used in the treatment of herpes zoster (HZ) for years . It’s been found to be superior to the control group in terms of efficacy and incidence of postherpetic neuralgia . However, the evidence on the safety of brivudine is insufficient .

Pharmacokinetic Studies

Brivudine has been used in pharmacokinetic studies . A sensitive and specific liquid chromatography–electrospray ionization–tandem mass spectrometry method has been developed and validated for the identification and quantification of brivudine in human plasma .

Antiviral Drug

Brivudine is a highly potent inhibitor of Herpes simplex virus type1 and Varicella zoster virus . It’s also used in anticancer therapy .

DNA Synthesis

Brivudine resembles the nucleoside thymidine, a building block used in DNA synthesis . When Brivudine is taken up by infected cells, it is incorporated into the growing viral DNA chain by the viral enzyme DNA polymerase .

Comparison with Other Antivirals

Brivudine is taken orally once daily, in contrast to aciclovir, valaciclovir, and other antivirals . A study has found that it is more effective than aciclovir .

Anti-VZV Therapy

Brivudine is used along with acyclovir, valacyclovir, and famciclovir (FDA approved drugs to treat VZV infections), and amenamevir (a helicase-primase inhibitor, approved in Japan) that augur the beginning of a new era of anti-VZV therapy .

Mecanismo De Acción

Target of Action

Brivudine primarily targets two key enzymes: Thymidine kinase 2, mitochondrial (TK2) and DNA polymerase . TK2 is a substrate for Brivudine . DNA polymerase, an enzyme of Human herpesvirus 1, is inhibited by Brivudine . These enzymes play crucial roles in the replication of the virus.

Mode of Action

Brivudine, being a nucleoside analogue, resembles the nucleoside thymidine, a building block used in DNA synthesis . When Brivudine is taken up by infected cells, it is incorporated into the growing viral DNA chain by the viral enzyme DNA polymerase . Brivudine lacks a specific chemical group that is necessary for further dna chain elongation . This results in premature termination of the DNA chain, inhibiting the virus’s ability to replicate its genetic material .

Biochemical Pathways

Brivudine’s action affects the biochemical pathways involved in viral DNA replication. By inhibiting DNA polymerase and acting as a substrate for TK2, Brivudine disrupts the normal replication process of the virus . This leads to the premature termination of the viral DNA chain, thereby suppressing the replication of the virus .

Result of Action

The molecular effect of Brivudine’s action is the inhibition of viral DNA replication, leading to the suppression of the virus . On a cellular level, this results in a decrease in the severity and duration of the symptoms of herpes zoster infections, and accelerates the healing process .

Action Environment

The efficacy of Brivudine can be influenced by various environmental factors. For instance, the reactivation of the varicella-zoster virus, which Brivudine treats, is more common in individuals with weakened immune systems, such as the elderly or those with immunodeficiencies . Therefore, the patient’s health status can significantly impact the efficacy of Brivudine.

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

5-[(E)-2-bromoethenyl]-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13BrN2O5/c12-2-1-6-4-14(11(18)13-10(6)17)9-3-7(16)8(5-15)19-9/h1-2,4,7-9,15-16H,3,5H2,(H,13,17,18)/b2-1+/t7-,8+,9+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODZBBRURCPAEIQ-PIXDULNESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(OC1N2C=C(C(=O)NC2=O)C=CBr)CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]([C@H](O[C@H]1N2C=C(C(=O)NC2=O)/C=C/Br)CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13BrN2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0045755 | |

| Record name | Brivudine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0045755 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

333.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Brivudine | |

CAS RN |

69304-47-8 | |

| Record name | Brivudine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=69304-47-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Brivudine [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069304478 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Brivudine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB03312 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Brivudine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0045755 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | BRIVUDINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2M3055079H | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-methyl-3-(1-methyl-6-(pyridin-3-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-ylamino)-N-(3-(trifluoromethyl)phenyl)benzamide](/img/structure/B1684431.png)

![6-(2,6-dichlorophenyl)-8-methyl-2-((3-(methylthio)phenyl)amino)pyrido[2,3-d]pyrimidin-7(8H)-one](/img/structure/B1684432.png)

![4-(4-Methyl-piperazin-1-yl)-N-[5-(2-thiophen-2-yl-acetyl)-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazol-3-yl]-benzamide](/img/structure/B1684434.png)